In-Depth Technical Guide: (E)-Cinnamaldehyde Dimethyl Acetal-d5
In-Depth Technical Guide: (E)-Cinnamaldehyde Dimethyl Acetal-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of (E)-Cinnamaldehyde Dimethyl Acetal-d5. The information is compiled from available chemical supplier data and databases. It is important to note that while fundamental properties are documented, detailed experimental protocols and extensive spectroscopic data for this specific deuterated compound are not widely available in the public domain.
Chemical Identity and Properties
(E)-Cinnamaldehyde Dimethyl Acetal-d5 is the deuterated analogue of (E)-Cinnamaldehyde Dimethyl Acetal, with five deuterium atoms incorporated into the phenyl ring. This isotopic labeling makes it a valuable tool in various research applications, particularly in studies where mass spectrometry-based quantification is required.
Table 1: General Chemical Properties
| Property | Value | Reference(s) |
| Chemical Name | (E)-Cinnamaldehyde Dimethyl Acetal-d5 | |
| Synonyms | [(1E)-3,3-Dimethoxy-1-propen-1-yl]-benzene-d5, (E)-(3,3-Dimethoxy-1-propenyl)-benzene-d5, trans-Cinnamaldehyde Dimethyl Acetal-d5 | [1] |
| Molecular Formula | C₁₁H₉D₅O₂ | |
| Molecular Weight | 183.26 g/mol | |
| Physical State | Powder | [1] |
| Purity | ≥98% | [1] |
Table 2: Physical and Chemical Data
| Property | Value | Notes |
| Melting Point | No Data Available | Data for the deuterated compound is not published. |
| Boiling Point | No Data Available | Data for the deuterated compound is not published. For the non-deuterated analog, a boiling point of 256 °C at 760 mmHg is reported. |
| Density | No Data Available | Data for the deuterated compound is not published. For the non-deuterated analog, a specific gravity of 1.016-1.020 at 25 °C is reported. |
| Flash Point | 109 °C (229 °F) | |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | |
| Storage | Store at 2-8°C, protected from air and light, refrigerate or freeze. | [1] |
Spectroscopic Data
Synthesis
(E)-Cinnamaldehyde Dimethyl Acetal-d5 is synthesized from its non-deuterated precursor, trans-cinnamaldehyde. While a specific, detailed experimental protocol for the deuterated version is not publicly documented, the general synthesis of cinnamaldehyde dimethyl acetal involves the acid-catalyzed reaction of cinnamaldehyde with a methanol source, typically trimethyl orthoformate.
Caption: General synthesis workflow for cinnamaldehyde dimethyl acetal.
Applications in Research and Drug Development
(E)-Cinnamaldehyde Dimethyl Acetal-d5 serves as an isotopic analog of (E)-Cinnamaldehyde Dimethyl Acetal. Its primary utility lies in its application as an internal standard for quantitative analysis using mass spectrometry-based techniques, such as in pharmacokinetic studies. The mass shift introduced by the deuterium labels allows for its clear differentiation from the non-deuterated analyte, ensuring accurate quantification.
The non-deuterated form, (E)-Cinnamaldehyde Dimethyl Acetal, has been utilized in the synthesis of benzyl(aryl)triazoles, which have been investigated for their inhibitory activity against human aromatase (cytochrome P450 19A1), a target in the development of treatments for estrogen-responsive cancers.[2]
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the use of (E)-Cinnamaldehyde Dimethyl Acetal-d5 are not currently available in the scientific literature. Researchers planning to use this compound, for example, as an internal standard in a pharmacokinetic study of its non-deuterated counterpart, would need to develop and validate their own analytical methods. This would typically involve:
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Standard Curve Preparation: Creating a series of calibration standards containing known concentrations of the non-deuterated analyte and a fixed concentration of the deuterated internal standard.
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Sample Preparation: Extraction of the analyte and internal standard from the biological matrix (e.g., plasma, urine).
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LC-MS/MS Analysis: Development of a liquid chromatography method for the separation of the analyte and internal standard, followed by optimization of mass spectrometry parameters for their detection and quantification.
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Method Validation: Assessing the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Signaling Pathways
There is no published research that describes the direct interaction of (E)-Cinnamaldehyde Dimethyl Acetal-d5 with specific signaling pathways. Its primary role is that of an analytical tool rather than a biologically active agent itself. Any biological effects would be expected to be comparable to its non-deuterated analog, which is a precursor for compounds that may target specific enzymes like aromatase.
Caption: Use as an internal standard in pharmacokinetic studies.
Conclusion
(E)-Cinnamaldehyde Dimethyl Acetal-d5 is a valuable, commercially available, isotopically labeled compound. Its primary application is as an internal standard for the quantification of its non-deuterated analog in complex matrices. While its fundamental chemical identity is well-defined, a comprehensive public repository of its physical properties, spectroscopic data, and detailed experimental protocols is currently lacking. Researchers and drug development professionals should consider the need for in-house characterization and method development when incorporating this compound into their studies.
